Nami-A - 201653-76-1

Nami-A

Catalog Number: EVT-276143
CAS Number: 201653-76-1
Molecular Formula: C8H15Cl4N4ORuS
Molecular Weight: 458.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NAMI-A is a ruthenium anticancer agent and a metastasis inhibitor. NAMI is an acronym for "New Anti-tumour Metastasis Inhibitor", while the -A suffix indicates that this is the first of a potential series. NAMI-A is a potent agent for the treatment of solid tumor metastases as well as when these tumor lesions are in an advanced stage of growth. NAMI-A is endowed with a mechanism of action unrelated to direct tumor cell cytotoxicity, and such mechanism of action is responsible for a reduced host toxicity. NAMI-A and KP-1019 are two ruthenium anticancer agents that have entered clinical trials. (http://en.wikipedia.org/wiki/NAMI-A).
Source and Classification

NAMI-A is classified as a metal-based anticancer drug. It belongs to a broader category of organometallic compounds that leverage the redox properties of transition metals. The compound was developed through modifications of earlier ruthenium complexes, specifically focusing on enhancing its therapeutic profile against metastatic cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of NAMI-A involves several key steps:

  1. Starting Materials: The synthesis begins with ruthenium(III) chloride, dimethyl sulfoxide (DMSO), and imidazole.
  2. Reaction Conditions: The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The ruthenium complex is formed through the coordination of DMSO and imidazole to the ruthenium center.
  3. Isolation and Purification: Following synthesis, NAMI-A is isolated through crystallization techniques, which may involve solvent evaporation or precipitation methods to obtain pure crystals suitable for characterization.

The resulting compound demonstrates a pseudo-octahedral geometry around the ruthenium center, with four chloride ligands in the equatorial plane and DMSO and imidazole occupying the axial positions .

Molecular Structure Analysis

Structure and Data

NAMI-A exhibits a distinct molecular structure characterized by:

The crystal structure reveals that NAMI-A is stable in solid form but undergoes hydrolysis in aqueous solutions, particularly at physiological pH levels . The complex's stability varies significantly with pH, highlighting its potential for targeted drug delivery in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

NAMI-A participates in several chemical reactions that are crucial for its activity:

  1. Hydrolysis: In aqueous solutions, NAMI-A undergoes hydrolysis, leading to the release of chloride ions and the formation of various aqua complexes. This reaction is pH-dependent and can significantly affect the compound's stability and reactivity .
  2. Reduction: NAMI-A can be reduced to its corresponding ruthenium(II) species in the presence of reducing agents such as ascorbic acid or glutathione. This reduction process is essential for its mechanism of action against cancer cells .

These reactions play a pivotal role in determining NAMI-A's pharmacological properties and therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism by which NAMI-A exerts its anticancer effects involves several key processes:

  1. Cellular Uptake: NAMI-A is taken up by cancer cells where it undergoes hydrolysis to form reactive species that can interact with biomolecules such as DNA and RNA.
  2. DNA Binding: The aquated forms of NAMI-A exhibit high affinity for nucleic acids, leading to significant binding interactions that can disrupt cellular functions .
  3. Induction of Oxidative Stress: NAMI-A has been shown to induce oxidative stress within cancer cells, leading to mitochondrial dysfunction and apoptosis . This effect is mediated through the generation of reactive oxygen species upon reduction.

These mechanisms highlight NAMI-A's potential as an effective therapeutic agent against metastatic cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: NAMI-A typically appears as a dark green crystalline solid.
  • Solubility: It demonstrates good solubility in water, which is advantageous for intravenous administration.

Chemical Properties

  • Stability: NAMI-A exhibits stability under acidic conditions but undergoes rapid hydrolysis at physiological pH (around 7.4).
  • Redox Potential: The compound has a notable reduction potential (+235 mV vs. Normal Hydrogen Electrode), facilitating its reactivity with biological reducing agents .

These properties are critical for understanding how NAMI-A behaves in biological systems and its potential therapeutic applications.

Applications

Scientific Uses

NAMI-A has been primarily investigated for its applications in oncology:

  • Antimetastatic Agent: Research indicates that NAMI-A effectively inhibits metastasis in various cancer models, making it a promising candidate for treating advanced cancers .
  • Combination Therapies: Studies have explored using NAMI-A in combination with other therapeutic agents or techniques such as electroporation to enhance treatment efficacy against tumors .

The ongoing research into NAMI-A's mechanisms and applications continues to reveal its potential as a versatile agent in cancer therapy, particularly for patients with metastatic disease.

Introduction to NAMI-A: Conceptual Foundations

NAMI-A (imidazolium trans-tetrachlorido(dimethylsulfoxide)imidazoleruthenate(III)) represents a paradigm shift in metal-based anticancer therapeutics. Unlike traditional cytotoxic chemotherapeutics, this ruthenium(III) complex selectively targets metastatic processes—the primary cause of cancer mortality. Its distinctive mechanism focuses on tumor microenvironment modulation and angiogenesis inhibition rather than direct tumor cell killing, positioning it as a pioneering antimetastatic agent [1] [4]. The compound's development emerged from innovative metallodrug design strategies exploring alternatives to platinum-based agents, with ruthenium's redox activity and ligand exchange kinetics offering unique pharmacological advantages [4].

Etymological and Terminological Analysis of NAMI-A

The nomenclature "NAMI-A" originates from practical laboratory terminology rather than functional descriptors. The "NA" denotes sodium (from natrium), while "MI" abbreviates imidazole ligand, reflecting its formulation as the sodium salt precursor Na[trans-RuCl₄(dmso-S)(Im)] (designated "NAMI"). The suffix "-A" distinguishes the optimized imidazolium salt (ImH)[trans-RuCl₄(dmso-S)(Im)] [1] [4]. Contrary to occasional references labeling it as "New Anticancer Metastasis Inhibitor," this backronym emerged post-development and does not reflect its original naming rationale [1].

Terminologically, NAMI-A belongs to the structurally defined class of Ru(III)-DMSO-imidazole complexes. Its molecular formula is C₈H₁₅Cl₄N₄ORuS (molar mass: 458.17 g/mol), featuring an octahedral ruthenium center coordinated equatorially by four chloride ligands, with axial positions occupied by S-bonded dimethylsulfoxide (dmso-S) and imidazole (Im) [1] [3]. Key structural analogs include:

  • NAMI: Sodium precursor salt
  • KP1019: Structurally related bis-indazole complex (Hind)[trans-RuCl₄(Ind)₂]
  • KP1339: Sodium salt derivative of KP1019 [4]

Table 1: Nomenclature and Structural Terminology of NAMI-A

TermSignificance
NAMISodium salt precursor: Na[trans-RuCl₄(dmso-S)(Im)]
NAMI-AOptimized imidazolium salt: (ImH)[trans-RuCl₄(dmso-S)(Im)]
dmso-SSulfur-bonded dimethylsulfoxide ligand (distinct from oxygen-bonded dmso-O)
KP1019Structural analog with indazole ligands: (Hind)[trans-RuCl₄(Ind)₂]

Historical Evolution of NAMI-A Research

NAMI-A's development traces to foundational ruthenium chemistry by Mestroni and Alessio (early 1990s), who synthesized the precursor Na[trans-RuCl₄(dmso-S)₂] [4]. This compound enabled the creation of stabilized derivatives, leading to Na[trans-RuCl₄(dmso-S)(Im)] ("NAMI"). Biological screening by Sava et al. revealed unprecedented antimetastatic properties in murine models—notably reducing lung metastases without significant primary tumor reduction [1] [4]. This observation redirected oncology research toward metastasis-specific mechanisms.

Preclinical studies demonstrated compelling efficacy:

  • MCa Mammary Carcinoma Models: Daily 35 mg/kg dosing inhibited metastasis by >80% with minimal systemic toxicity [1] [3]
  • Endothelial Cell Studies: Inhibited angiogenesis by blocking endothelial cell proliferation (without cytotoxicity) at pharmacologically relevant concentrations [1] [4]
  • Collagen Interactions: Demonstrated binding to extracellular matrix collagen, impairing tumor cell invasion capabilities [1]

Clinical translation progressed through phased trials:

  • Phase I Monotherapy (Netherlands Cancer Institute): Assessed 24 advanced solid-tumor patients. While well-tolerated, disease progression occurred in 19/20 evaluable patients, halting monotherapy development [1].
  • Phase I/II Combination Therapy: Partnered with gemcitabine for non-small cell lung cancer (NSCLC). Despite one partial remission at 300 mg/m², efficacy failed to surpass gemcitabine alone, leading to trial termination [1].

Table 2: Key Milestones in NAMI-A Development

PeriodDevelopment
Early 1990sSynthesis of Ru(III)-dmso intermediates by Mestroni/Alessio
1996-1999Antimetastatic efficacy demonstrated in murine models by Sava et al.
2002Mechanistic studies confirm anti-angiogenic properties [1]
2002-2005Phase I monotherapy trials in solid tumors
2015Phase I/II combination trial with gemcitabine in NSCLC published [1]

Disciplinary Intersections: NAMI-A in Interdisciplinary Contexts

Coordination Chemistry and Drug ActivationNAMI-A exemplifies prodrug activation through ligand substitution kinetics. Its aqueous chemistry is pH-dependent:

  • Physiological pH (7.4): Rapid chloride dissociation forms charge-neutral aquo species [trans-RuCl₃(H₂O)(dmso-S)(Im)]
  • Acidic Conditions (pH 3-6): Imidazole ligand cleavage predominates [1] [4]Redox reactivity is equally critical—NAMI-A undergoes rapid reduction (E° = +235 mV vs. NHE) by biological reductants (ascorbate/glutathione), generating reactive Ru(II) species that bind biomolecular targets [4]. Comparative stability studies with analog KP1019 (E° = +30 mV) reveal NAMI-A's distinctive redox-sensitive activation profile [4].

Biological Mechanism ExplorationResearch spans multiple physiological targets:

  • Integrin-Mediated Adhesion: Downregulates α₅β₁ integrin expression and inhibits focal adhesion kinase (FAK) autophosphorylation at Tyr³⁹⁷, impairing tumor cell mobility [3].
  • Matrix Metalloproteinase Inhibition: Suppresses MMP-2/MMP-9 activity at micromolar concentrations, limiting extracellular matrix degradation essential for metastasis [1] [3].
  • Collagen Binding: Forms stable complexes with collagen fibrils, creating physical barriers to invasive cells [1].

Translational InterfaceNAMI-A bridges inorganic chemistry and oncology through:

  • Pharmacokinetic Optimization: Modifications enhancing solubility (e.g., imidazolium salt formulation) without altering the anionic complex [1] [4].
  • Metastasis-Specific Drug Design: Validated the feasibility of targeting metastatic niches rather than primary tumors—a conceptual shift in anticancer drug development [1] [4].
  • Combination Therapy Rationale: Clinical pairing with gemcitabine reflected mechanistic synergy hypotheses: cytotoxic tumor debulking + metastasis suppression [1].

Table 3: Interdisciplinary Research Perspectives on NAMI-A

DisciplineKey ContributionsResearch Insights
Inorganic ChemistryHydrolysis kinetics, redox properties, ligand exchange studiespH-dependent activation; reduction potential +235 mV [4]
Molecular PharmacologyIntegrin/FAK pathway modulation; MMP inhibitionSelective inhibition of metastatic adhesion/migration [1] [3]
Clinical OncologyPhase I/II trial design; combination therapy efficacy metricsLimited single-agent efficacy; partial synergy with gemcitabine [1]

Concluding Perspectives

NAMI-A remains a landmark in metallodrug development despite clinical setbacks. Its disciplined focus on metastasis—supported by rigorous chemical design and mechanistic biology—established new therapeutic paradigms. Future research may leverage its targeting principles in nanoparticle delivery or next-generation ruthenium complexes, reaffirming its enduring scientific influence [1] [4].

Properties

CAS Number

201653-76-1

Product Name

Nami-A

IUPAC Name

1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;ruthenium(3+);tetrachloride

Molecular Formula

C8H15Cl4N4ORuS

Molecular Weight

458.2 g/mol

InChI

InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3

InChI Key

RJZBTXZRLXLLKO-UHFFFAOYSA-K

SMILES

CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3]

Solubility

Soluble in DMSO, not in water

Synonyms

NAMIA; ImH-trans-RuCl4(DMSO)-Im; imidazolium transimidazoledimethyl sulfoxidetetrachlororuthenat.

Canonical SMILES

CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.